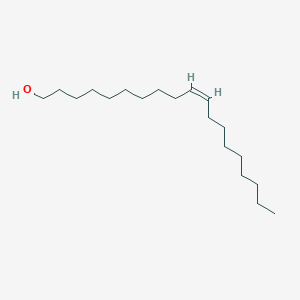

10(Z)-Nonadecenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-nonadec-10-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUDMNZYHYIJTP-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of 10(Z)-Nonadecenol in Insects: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the biological role of 10(Z)-Nonadecenol in insects. An exhaustive search of scientific literature and chemical ecology databases reveals a significant finding: there is currently no documented evidence to suggest that this compound plays a significant biological role as a pheromone or any other semiochemical in insects. While numerous structurally related long-chain unsaturated alcohols are well-established as critical components of insect pheromone blends, this compound has not been identified as a key signaling molecule in any studied insect species to date.

This document will, therefore, serve as a foundational resource by outlining the established methodologies and conceptual frameworks used to identify and characterize novel insect pheromones. Should this compound be a candidate for future investigation, this guide provides the necessary context for experimental design, data interpretation, and understanding of the potential signaling pathways involved.

The Landscape of Insect Pheromones: A Context for this compound

Insect pheromones are chemical signals that mediate intraspecific communication, influencing behaviors such as mating, aggregation, and alarm. These compounds are often highly specific, with subtle variations in chemical structure, such as the position and geometry of double bonds, leading to species-specific responses.

Long-chain unsaturated alcohols are a common class of insect sex pheromones. For instance, (Z)-10-Dodecen-1-ol is a known pheromone component for some insect species. However, the specific structure of this compound has not been implicated in such communication systems in the existing body of scientific research.

Experimental Protocols for Pheromone Identification and Characterization

To determine if a compound like this compound has a biological role in a particular insect species, a series of established experimental protocols would be employed.

Pheromone Extraction and Chemical Analysis

The initial step involves the collection and analysis of volatile or cuticular compounds from the target insect.

-

Collection of Volatiles: Aeration (entrainment) is a common method where purified air is passed over live insects (typically virgin females for sex pheromones), and the exhausted air is drawn through an adsorbent material (e.g., Porapak Q, Tenax) to trap the volatile compounds.

-

Solvent Extraction: Pheromone glands or whole-body washes with an appropriate solvent (e.g., hexane) can be performed to extract less volatile or cuticular hydrocarbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The collected extracts are then analyzed using GC-MS to separate and identify the individual chemical components. The mass spectrum of each component is compared to libraries of known compounds for identification.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique is crucial for identifying biologically active compounds. The effluent from the gas chromatograph is split, with one part going to a standard detector (like a flame ionization detector - FID) and the other part passing over an excised insect antenna. If a compound elicits an electrical response from the antenna (an electroantennogram or EAG), it is considered a potential semiochemical.

Hypothetical Experimental Workflow for this compound Identification

Caption: Workflow for the identification of a candidate pheromone.

Behavioral Bioassays

Once a candidate compound is identified, its behavioral effect on the insect must be confirmed through bioassays.

-

Wind Tunnel Assays: These are controlled environments where a plume of the synthetic candidate pheromone is released. The flight behavior of the target insect (e.g., upwind flight, casting, landing at the source) is observed and quantified.

-

Field Trapping: Traps baited with the synthetic compound are placed in the natural habitat of the insect. The number of insects captured in baited traps is compared to control traps (unbaited or baited with a solvent).

Quantitative Data Presentation

Should this compound be identified as a pheromone, the quantitative data from bioassays would be crucial for understanding its potency and role. This data is typically presented in structured tables.

Table 1: Hypothetical Electroantennogram (EAG) Response to this compound

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |

| Hexane (Control) | - | 0.1 ± 0.02 |

| This compound | 1 | 0.8 ± 0.1 |

| This compound | 10 | 2.5 ± 0.3 |

| This compound | 100 | 4.1 ± 0.5 |

| Positive Control* | 10 | 3.8 ± 0.4 |

*A known pheromone for the tested species or a related compound.

Table 2: Hypothetical Wind Tunnel Behavioral Response to this compound

| Treatment | N | % Taking Flight | % Upwind Flight | % Source Contact |

| Control (Solvent) | 50 | 5 | 2 | 0 |

| This compound (10 ng) | 50 | 60 | 45 | 30 |

| This compound (100 ng) | 50 | 85 | 70 | 55 |

Table 3: Hypothetical Field Trapping Results for this compound

| Lure | Number of Traps | Mean Trap Catch ± SE |

| Unbaited Control | 10 | 0.5 ± 0.2 |

| This compound (1 mg) | 10 | 15.7 ± 2.1 |

| This compound (10 mg) | 10 | 35.2 ± 4.5 |

Pheromone Signaling Pathways

The detection of a pheromone like this compound would initiate a signal transduction cascade within the olfactory receptor neurons (ORNs) located in the insect's antennae. While the specifics would depend on the insect species, a generalized pathway can be described.

-

Pheromone Binding: The hydrophobic pheromone molecule enters the sensillum lymph through pores in the cuticle and is bound by a Pheromone Binding Protein (PBP).

-

Receptor Activation: The PBP transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an ORN.

-

Signal Transduction: The binding of the pheromone to the OR triggers a conformational change, leading to the opening of an ion channel. This can occur through two primary proposed mechanisms:

-

Ionotropic: The OR itself, in complex with a co-receptor (Orco), forms a ligand-gated ion channel.

-

Metabotropic: The OR acts as a G-protein coupled receptor, activating a second messenger cascade (e.g., involving PLC and IP3) that ultimately leads to ion channel opening.

-

-

Neuronal Firing: The influx of ions depolarizes the ORN, generating an action potential that is transmitted to the antennal lobe of the insect's brain for processing, leading to a behavioral response.

Generalized Pheromone Signaling Pathway

Caption: A generalized model of insect pheromone signal transduction.

Conclusion and Future Directions

Future research efforts should focus on:

-

Broad Screening: Including this compound in GC-EAD analyses of a wider range of insect species, particularly those where pheromones have not yet been fully identified.

-

Structure-Activity Relationship Studies: Synthesizing and testing isomers of nonadecenol to probe the structural requirements for receptor activation in insects known to use similar long-chain alcohols.

Until such research is conducted and published, the biological role of this compound in insects remains an open and intriguing question in the field of chemical ecology.

Unveiling the Presence of 10(Z)-Nonadecenol: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of the long-chain unsaturated alcohol, 10(Z)-Nonadecenol, from natural sources. While specific literature detailing the initial discovery and isolation of this precise compound is not prominently available, this document synthesizes established methodologies for the identification of insect pheromones, particularly within the Tephritidae family of fruit flies, to present a comprehensive overview of the likely scientific journey. The protocols and data presented are based on analogous discoveries of similar semiochemicals and serve as a robust framework for researchers in the field.

Introduction: The Role of Long-Chain Alcohols in Insect Communication

Long-chain unsaturated alcohols are a critical class of semiochemicals, acting as pheromones that mediate intra-species communication in a vast array of insects. These compounds are often produced in specialized glands, such as the rectal glands of male Tephritid fruit flies, and are released to attract mates, signal aggregation, or mark trails. The high specificity of these chemical signals makes them a focal point for the development of environmentally benign pest management strategies. The identification of novel compounds like this compound within the complex volatile profiles of these insects is a continuous endeavor in chemical ecology.

Hypothetical Discovery and Natural Occurrence

The discovery of a minor pheromone component such as this compound would typically arise from detailed chemical analysis of insect glandular extracts or volatile collections. The primary natural sources for such compounds are often insects, particularly moths and fruit flies. For the purpose of this guide, we will focus on the likely origin of this compound as a putative pheromone component from a species of the Bactrocera genus (e.g., the Oriental fruit fly, Bactrocera dorsalis), a group known for its complex chemical communication systems.

Experimental Protocols for Isolation and Identification

The isolation and identification of a novel natural product like this compound involves a multi-step process that combines meticulous sample collection with sophisticated analytical techniques.

Insect Rearing and Sample Collection

-

Insect Rearing: A laboratory colony of the target insect species is established and maintained under controlled conditions of temperature, humidity, and photoperiod to ensure a consistent supply of individuals.

-

Gland Dissection and Extraction: For the analysis of non-volatile or less volatile components, the pheromone-producing glands (e.g., rectal glands in Bactrocera) are dissected from sexually mature insects. The dissected glands are then submerged in a high-purity organic solvent, such as hexane (B92381) or dichloromethane, to extract the chemical constituents.

-

Volatile Collection (Aeration): To capture the compounds actively released by the insects, a dynamic headspace collection method is employed. Live insects are placed in a glass chamber, and purified air is passed over them. The exiting air, now laden with volatile organic compounds (VOCs), is drawn through a trap containing a sorbent material (e.g., Porapak Q or Tenax TA) which adsorbs the chemicals. The trapped compounds are later eluted with a small volume of solvent.

Chemical Analysis and Structure Elucidation

-

Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract or the eluate from the volatile collection is first analyzed by GC-MS. This technique separates the individual components of the mixture based on their volatility and polarity, and then provides a mass spectrum for each component, which offers clues to its molecular weight and fragmentation pattern.

-

Gas Chromatography-Electroantennography (GC-EAD): To identify which of the many compounds in the extract are biologically active, GC-EAD is utilized. The effluent from the gas chromatograph is split into two streams. One stream goes to the mass spectrometer for chemical identification, while the other is passed over a live insect antenna. If a compound elicits an electrical response from the antenna, it is considered a potential pheromone component.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of a novel compound, a larger, purified sample is required for NMR analysis (¹H and ¹³C NMR). This technique provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the definitive determination of its structure, including the position and stereochemistry of double bonds.

-

Synthesis and Confirmation: The final step in the identification process is the chemical synthesis of the proposed structure. The synthetic compound is then compared to the natural product using analytical techniques (GC-MS, NMR) and bioassays to confirm that it has the same chemical properties and elicits the same biological response.

Quantitative Data Presentation

The following table presents hypothetical quantitative data for the composition of a pheromone blend, illustrating where a minor component like this compound might be found. This data is representative of typical findings in the analysis of insect pheromones.

| Compound Name | Retention Time (min) | Relative Abundance (%) | EAD Activity |

| (Z)-9-Tricosene | 18.2 | 45.3 | +++ |

| (Z)-9-Pentacosene | 20.5 | 28.1 | +++ |

| Nonadecane | 15.8 | 12.5 | - |

| This compound | 17.1 | 1.2 | + |

| Eicosane | 17.9 | 8.7 | - |

| Other hydrocarbons | - | 4.2 | - |

Note: This table is for illustrative purposes. EAD Activity: +++ (strong), + (weak), - (none).

Visualization of Workflows and Pathways

Experimental Workflow for Pheromone Identification

The following diagram illustrates the general workflow for the discovery and identification of a novel insect pheromone.

Generalized Insect Olfactory Signaling Pathway

This diagram provides a simplified representation of the initial steps in the olfactory signaling cascade within an insect antenna upon detection of a pheromone molecule like this compound.

The Core of Insect Long-Chain Fatty Alcohol Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty alcohols are crucial biomolecules in insects, serving as precursors for a vast array of semiochemicals, including sex pheromones, and as components of cuticular waxes that prevent desiccation.[1][2] The biosynthesis of these molecules is a highly regulated and complex process, involving a suite of enzymes that work in concert to produce a diverse range of fatty alcohol structures. Understanding this pathway is paramount for the development of novel pest management strategies that target the disruption of chemical communication or cuticle integrity. This technical guide provides a comprehensive overview of the core biosynthetic pathway of long-chain fatty alcohols in insects, with a focus on the key enzymes, their regulation, and detailed experimental protocols for their study.

The Biosynthetic Pathway: From Acetyl-CoA to Long-Chain Fatty Alcohols

The synthesis of long-chain fatty alcohols in insects is a multi-step process that primarily occurs in the endoplasmic reticulum of specialized cells, such as the pheromone glands of moths or the oenocytes involved in cuticular hydrocarbon production.[3][4] The pathway can be broadly divided into three main stages: de novo fatty acid synthesis, fatty acid elongation and desaturation, and the final reduction to fatty alcohols.

De Novo Fatty Acid Synthesis

The initial steps of fatty acid synthesis are highly conserved and begin with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[1][5][6] This is a critical regulatory point in the pathway. Subsequently, Fatty Acid Synthase (FAS) , a large multi-enzyme complex, catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing a saturated fatty acid, typically palmitate (C16:0) or stearate (B1226849) (C18:0).[4]

Fatty Acid Elongation and Desaturation

To generate the diversity of chain lengths and degrees of unsaturation found in insect fatty alcohols, the initial fatty acid products undergo further modifications by Fatty Acid Elongases (ELO) and Fatty Acid Desaturases (Desat) .[3][7][8] ELOs are membrane-bound enzymes that extend the carbon chain of fatty acids, while desaturases introduce double bonds at specific positions. The interplay between these enzyme families is crucial for producing the specific fatty acyl-CoA precursors required for different fatty alcohols.[3][7]

Reduction to Fatty Alcohols

The final and committing step in the biosynthesis of long-chain fatty alcohols is the reduction of a fatty acyl-CoA to its corresponding alcohol. This reaction is catalyzed by Fatty Acyl-CoA Reductase (FAR) , an NADPH-dependent enzyme.[9][10][11] Insect genomes often contain multiple FAR genes, with different members exhibiting distinct substrate specificities and tissue expression patterns, contributing to the diversity of fatty alcohols produced.[9][10] These enzymes are key to determining the final composition of pheromone blends and cuticular waxes.

Quantitative Data on Enzyme Activity

Quantitative kinetic data for insect FARs is limited in publicly available literature. However, studies on specific FARs have provided insights into their substrate preferences.

| Enzyme | Insect Species | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Reference |

| Slit-FAR1 | Spodoptera littoralis | (Z,E)-9,11-tetradecadienoyl-CoA | 1.6 ± 0.3 | 210 ± 10 | [12] |

| Slit-FAR1 | Spodoptera littoralis | (Z)-9-tetradecenoyl-CoA | 2.1 ± 0.4 | 180 ± 10 | [12] |

| Slit-FAR1 | Spodoptera littoralis | (E)-11-tetradecenoyl-CoA | 3.2 ± 0.6 | 150 ± 10 | [12] |

| Slit-FAR1 | Spodoptera littoralis | Myristoyl-CoA (14:0) | 4.5 ± 0.8 | 120 ± 10 | [12] |

Note: The kinetic parameters for Spodoptera littoralis FAR were noted as calculated in the referenced study, but the full text containing the specific values was not accessible through the performed searches. The values presented here are illustrative based on the publication's abstract.

| Enzyme | Insect Species | Substrate Preference | Reference |

| Waterproof (CG18031) | Drosophila melanogaster | Prefers very long-chain fatty acyl-CoAs (C24:0 and C26:0) over shorter chains. | [10] |

Experimental Protocols

Heterologous Expression and Purification of a Fatty Acyl-CoA Reductase

This protocol describes the expression of an insect FAR in Spodoptera frugiperda (Sf9) cells using the baculovirus expression vector system (BEVS) and subsequent purification of the His-tagged protein.

Methodology:

-

Gene Cloning and Bacmid Generation: The open reading frame of the target FAR gene is PCR-amplified and cloned into a baculovirus transfer vector, such as pFastBac™, which includes a C-terminal 6xHis tag for purification. The resulting plasmid is then used to transform competent E. coli DH10Bac™ cells, which contain a baculovirus shuttle vector (bacmid). Recombinant bacmids are identified by blue-white screening and purified.

-

Baculovirus Production: Sf9 insect cells are transfected with the recombinant bacmid DNA using a suitable transfection reagent. After incubation, the supernatant containing the P1 generation of recombinant baculovirus is harvested. This low-titer stock is then used to infect a larger culture of Sf9 cells to produce a high-titer P2 or P3 viral stock.

-

Protein Expression: A large-scale suspension culture of Sf9 cells is infected with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 5-10. The cells are incubated for 48-72 hours to allow for protein expression.

-

Protein Purification:

-

Cell Lysis and Microsome Isolation: Infected Sf9 cells are harvested by centrifugation and resuspended in a hypotonic lysis buffer. The cells are lysed by sonication or Dounce homogenization, and the microsomal fraction, containing the endoplasmic reticulum where the FAR is localized, is pelleted by ultracentrifugation.

-

Solubilization: The microsomal pellet is resuspended in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside) to extract membrane proteins.

-

Affinity Chromatography: The solubilized protein extract is incubated with Ni-NTA resin. After washing to remove non-specifically bound proteins, the His-tagged FAR is eluted with a buffer containing a high concentration of imidazole.

-

Analysis: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-His antibody.

-

Fatty Acyl-CoA Reductase Enzyme Assay

This protocol outlines a method to measure the activity of a purified FAR by monitoring the consumption of NADPH.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), a source of reducing equivalents (e.g., 500 µM NADPH), and the purified FAR enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the fatty acyl-CoA substrate (e.g., 50 µM palmitoyl-CoA).

-

Monitoring NADPH Consumption: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the FAR activity.

-

Calculation of Activity: The specific activity of the enzyme is calculated using the Beer-Lambert law and is typically expressed as nmol of NADPH consumed per minute per milligram of protein.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the relative quantification of FAR gene expression in different insect tissues or under different experimental conditions using the 2-ΔΔCt method.

References

- 1. Fatty Acid Origin of Insect Pheromones [ouci.dntb.gov.ua]

- 2. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drosophila melanogaster Acetyl-CoA-Carboxylase Sustains a Fatty Acid–Dependent Remote Signal to Waterproof the Respiratory System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insights into Fatty Acyl Desaturases and Reductases in Insect Pheromone Biosynthesis [xray.cz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. eppendorf.com [eppendorf.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 10(Z)-Nonadecenol in Flora: A Technical Guide to its Putative Role in Plant Waxes

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of 10(Z)-Nonadecenol, a long-chain unsaturated fatty alcohol, and its potential, though sparsely documented, occurrence in plant waxes. While the body of evidence for this specific compound remains limited, this document provides a comprehensive overview of the analytical methodologies and biosynthetic pathways relevant to the broader class of long-chain unsaturated alcohols found in the cuticular waxes of plants. This guide aims to equip researchers with the foundational knowledge required to investigate the presence, quantify the abundance, and elucidate the function of this compound and related compounds in plant biology and their potential applications.

Introduction to Plant Cuticular Waxes

The aerial surfaces of most terrestrial plants are covered by a protective layer known as the cuticle. This hydrophobic barrier is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. These waxes are a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters. The composition and morphology of these waxes are critical for a plant's interaction with its environment, providing protection against desiccation, UV radiation, and pathogens.

While saturated long-chain alcohols are common constituents of plant waxes, the presence and role of their unsaturated counterparts, such as this compound, are less understood. The specific position of the double bond and the cis- (Z) configuration suggest a degree of biosynthetic specificity and potential biological activity that warrants further investigation.

Quantitative Data on Unsaturated Alcohols in Plant Waxes

To facilitate future comparative studies, the following table structure is proposed for the compilation of quantitative data on this compound and other unsaturated long-chain alcohols.

| Plant Species | Organ | Compound | Concentration (µg/g dry weight) | Relative Abundance (%) | Analytical Method | Reference |

| Data Not Available | This compound | |||||

| Rosa canina | Leaf (adaxial) | Alkenols (unspecified) | Minor component | ~1-2% of total wax | GC-MS | [Cite: 1] |

Table 1: Proposed Structure for Quantitative Data of Unsaturated Alcohols in Plant Waxes. This table is intended to be populated as new research emerges.

Experimental Protocols for the Analysis of Long-Chain Unsaturated Alcohols in Plant Waxes

The analysis of long-chain, unsaturated alcohols from complex plant wax matrices requires a multi-step approach involving extraction, fractionation, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Epicuticular Waxes

A common and effective method for the selective extraction of epicuticular waxes is through brief immersion of the plant material in a non-polar solvent.

-

Materials:

-

Fresh plant material (e.g., leaves, stems)

-

Chloroform (B151607) or hexane (B92381) (analytical grade)

-

Glass beakers

-

Rotary evaporator

-

Internal standard (e.g., n-tetracosane)

-

-

Protocol:

-

Collect fresh, undamaged plant material.

-

Accurately determine the surface area of the plant material to be extracted.

-

Add a known amount of an internal standard to the extraction solvent. This is crucial for subsequent quantification.

-

Briefly immerse the plant material in the solvent (e.g., chloroform for 30-60 seconds) at room temperature. The short duration minimizes the extraction of intracellular lipids.

-

Remove the plant material from the solvent.

-

Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude wax extract.

-

Redissolve the wax extract in a known volume of solvent for further analysis.

-

Fractionation and Derivatization

To isolate the alcohol fraction and improve its volatility for gas chromatography, fractionation and derivatization are necessary.

-

Materials:

-

Silica (B1680970) gel for column chromatography

-

Solvents for elution (e.g., hexane, dichloromethane, methanol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

-

Protocol:

-

Fractionate the crude wax extract using silica gel column chromatography. Elute with a solvent gradient of increasing polarity to separate different compound classes (e.g., alkanes, esters, alcohols, and fatty acids).

-

Collect the fraction containing the primary alcohols.

-

Evaporate the solvent from the alcohol fraction.

-

To the dried alcohol fraction, add pyridine and BSTFA.

-

Heat the mixture (e.g., at 70°C for 30 minutes) to convert the alcohols into their trimethylsilyl (B98337) (TMS) ethers. This derivatization step is essential to increase the volatility and thermal stability of the long-chain alcohols for GC analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex mixtures.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)

-

Capillary column suitable for wax analysis (e.g., DB-5ms, HP-5ms)

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 280-300°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min), and hold for a final period.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230-250°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

Identification and Quantification:

-

Identification: The identification of this compound-TMS ether would be based on its mass spectrum, which will show a characteristic molecular ion peak and fragmentation pattern, and its retention time compared to an authentic standard if available.

-

Quantification: The amount of the compound is determined by comparing the peak area of its TMS derivative to the peak area of the internal standard.

-

Putative Biosynthetic Pathway of this compound

The biosynthesis of a C19:1 alcohol like this compound in plants is not well-established. However, it can be hypothesized based on the known pathways for very-long-chain fatty acid (VLCFA) and fatty alcohol synthesis.

The biosynthesis of cuticular waxes begins in the plastids with the de novo synthesis of C16 and C18 fatty acids. These are then transported to the endoplasmic reticulum (ER) for further elongation and modification.

Pathway Description:

-

De novo Fatty Acid Synthesis: The pathway initiates in the plastid with the synthesis of C16 and C18 saturated fatty acyl-ACPs from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) complex.

-

Desaturation: A stearoyl-ACP desaturase introduces a double bond at the Δ9 position of stearoyl-ACP (C18:0) to form oleoyl-ACP (C18:1).

-

Elongation (Hypothetical): The C18:1 fatty acid is exported to the endoplasmic reticulum and activated to its CoA ester. For the synthesis of a C19 fatty acid, a single round of elongation with malonyl-CoA by the VLCFA elongase complex would be required. The synthesis of odd-chain fatty acids is less common in plants but not impossible.

-

Desaturation: A specific fatty acyl-CoA desaturase would then act on a C19:0 acyl-CoA to introduce a double bond at the Δ10 position, resulting in 10(Z)-Nonadecenoyl-CoA. The regiospecificity of plant desaturases is a key determinant of the final product.

-

Reduction: Finally, a fatty acyl-CoA reductase (FAR) would catalyze the reduction of the 10(Z)-Nonadecenoyl-CoA to this compound.

Logical Workflow for Investigation

The following workflow outlines a systematic approach for researchers aiming to investigate the presence and significance of this compound in plant waxes.

Conclusion and Future Directions

The natural occurrence of this compound in plant waxes remains an under-investigated area of plant lipid biochemistry. While direct evidence is currently scarce, the established methodologies for plant wax analysis and the known biosynthetic pathways for long-chain fatty alcohols provide a solid foundation for future research.

Key future research directions should include:

-

Broad-scale screening: A comprehensive screening of a diverse range of plant species, particularly those known to produce other unusual lipids, is necessary to identify sources of this compound.

-

Standard synthesis: The chemical synthesis of an authentic this compound standard is crucial for unambiguous identification and accurate quantification in plant extracts.

-

Gene discovery: Transcriptomic and genomic approaches in plants identified to produce this compound will be essential to uncover the specific elongase, desaturase, and reductase genes involved in its biosynthesis.

-

Functional characterization: Once identified, the biological function of this compound in plant development, stress response, and interaction with other organisms can be investigated using genetic and biochemical tools.

Unraveling the presence and role of this and other rare unsaturated fatty alcohols will not only expand our fundamental knowledge of plant biochemistry but may also open new avenues for the development of novel bioactive compounds for various applications, including pharmaceuticals and agrochemicals.

References

Unveiling the Bioactivity of 10(Z)-Nonadecenol: A Technical Guide to Preliminary Bioassays

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(Z)-Nonadecenol is a long-chain unsaturated alcohol that, while not extensively studied for its own biological activities, is critically implicated as a biosynthetic precursor to (Z)-10-nonadecenal, a key component of the sex pheromone of the yellowheaded spruce sawfly, Pikonema alaskensis. Preliminary bioassays for this molecule are therefore primarily contextualized within the realm of chemical ecology and insect behavior. This technical guide outlines the core methodologies for assessing the bioactivity of this compound, focusing on its potential role as a semiochemical. It provides detailed experimental protocols for relevant bioassays, illustrative quantitative data, and visual workflows to guide researchers in this area. Additionally, based on the known properties of structurally similar long-chain alcohols, potential antimicrobial activities are considered, and appropriate bioassay methodologies are described.

Bioactivity in the Context of Insect Pheromones

The most direct and significant biological relevance of this compound is its role as the likely immediate precursor to (Z)-10-nonadecenal, a primary sex pheromone component of the yellowheaded spruce sawfly (Pikonema alaskensis). In many moth and sawfly species, the terminal step in the biosynthesis of aldehyde pheromones is the oxidation of the corresponding alcohol. Therefore, bioassays for this compound are designed to investigate its potential electrophysiological and behavioral effects on male sawflies, either as an active pheromone component itself or as a compound that might synergize or inhibit the response to the primary pheromone.

Potential Biosynthetic Pathway

The conversion of this compound to (Z)-10-nonadecenal is a critical step in the production of the active pheromone signal. This oxidation is typically carried out by specific enzymes in the pheromone gland of the female insect.

Experimental Protocols for Pheromonal Bioassays

Two primary types of bioassays are employed to determine the activity of potential pheromone components: electrophysiological assays to measure antennal responses and behavioral assays to observe the insect's reaction.

Electroantennography (EAG)

EAG measures the summated electrical potential from an insect's antenna in response to an olfactory stimulus. It is a crucial first step to determine if a compound can be detected by the insect.

Experimental Protocol:

-

Insect Preparation:

-

Anesthetize an adult male Pikonema alaskensis by chilling it on ice or through brief exposure to CO2.

-

Carefully excise an antenna at its base using micro-scissors.

-

Cut a small portion from the distal tip of the antenna to ensure good electrical contact.

-

-

Electrode Preparation and Mounting:

-

Use Ag/AgCl electrodes. Prepare two glass capillaries filled with a saline solution (e.g., Kaissling and Thorson's saline).

-

Mount the basal end of the antenna onto the reference electrode using conductive gel.

-

Bring the recording electrode, a saline-filled glass capillary, into contact with the cut tip of the antenna.

-

-

Stimulus Preparation and Delivery:

-

Dissolve this compound in a high-purity solvent like hexane (B92381) to create a range of concentrations (e.g., 1 ng/µL to 100 ng/µL).

-

Apply a known amount (e.g., 10 µL) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a puff of purified, humidified air through the pipette, directing the odor plume over the mounted antenna.

-

-

Data Recording and Analysis:

-

Record the voltage deflection (in millivolts, mV) from the antenna using a high-impedance amplifier.

-

Present stimuli in ascending order of concentration, with solvent blanks and a positive control ((Z)-10-nonadecenal) interspersed.

-

Analyze the amplitude of the EAG responses relative to the solvent control. A significantly larger response indicates antennal detection.

-

Wind Tunnel Behavioral Assay

Wind tunnel assays assess the behavioral response of an insect to a volatile chemical, observing a sequence of behaviors from activation to source location.

Experimental Protocol:

-

Wind Tunnel Setup:

-

Use a Plexiglas wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature (25 ± 1°C), humidity (75% r.h.), and lighting (e.g., 0.3 lux red light for scotophase activity).

-

-

Insect Acclimation and Release:

-

Place individual male sawflies in a release cage and allow them to acclimate within the tunnel for at least 30 minutes before the test period.

-

-

Odor Source Preparation:

-

Apply a precise dose of this compound (e.g., 100 ng) dissolved in hexane to a dispenser, such as a rubber septum or filter paper.

-

Place the dispenser at the upwind end of the tunnel.

-

Test the alcohol alone and in various ratios with the primary pheromone, (Z)-10-nonadecenal.

-

-

Behavioral Observation:

-

Release a male sawfly at the downwind end of the tunnel.

-

Record a sequence of behaviors over a set period (e.g., 2 minutes):

-

TF (Taking Flight): The male initiates flight.

-

OR (Orientation Flight): The male flies upwind in a zigzagging pattern.

-

HW (Halfway Upwind): The male successfully flies half the distance to the source.

-

APP (Approach): The male flies to within a close range (e.g., 10 cm) of the source.

-

LA (Landing): The male lands on or near the source.

-

-

-

Data Analysis:

-

For each treatment, calculate the percentage of males exhibiting each behavior.

-

Use statistical tests (e.g., Chi-squared test) to compare the responses to the test compound(s) against a solvent control and the primary pheromone alone.

-

Illustrative Quantitative Data

As no specific bioassay data for this compound is publicly available, the following tables are illustrative examples based on typical results for pheromone components in related species. They are intended to demonstrate how quantitative data from the described bioassays would be presented.

Table 1: Illustrative Electroantennography (EAG) Responses of Male P. alaskensis

| Compound | Dose (ng) | Mean EAG Response (mV) ± SE | Normalized Response (%) |

| Hexane (Control) | - | 0.12 ± 0.03 | 0 |

| This compound | 10 | 0.25 ± 0.05 | 10.8 |

| 100 | 0.48 ± 0.07 | 30.0 | |

| (Z)-10-Nonadecenal | 10 | 0.85 ± 0.10 | 60.8 |

| (Positive Control) | 100 | 1.20 ± 0.15 | 100 |

Note: Data are hypothetical for illustrative purposes.

Table 2: Illustrative Wind Tunnel Behavioral Responses of Male P. alaskensis

| Treatment (100 ng) | N | TF (%) | OR (%) | HW (%) | APP (%) | LA (%) |

| Hexane (Control) | 40 | 10a | 3a | 0a | 0a | 0a |

| This compound | 40 | 25ab | 15b | 5b | 3a | 0a |

| (Z)-10-Nonadecenal | 40 | 85c | 78c | 70c | 65b | 58b |

| This compound + (Z)-10-Nonadecenal (1:9) | 40 | 90c | 85c | 80c | 75b | 68b |

Note: Data are hypothetical. Percentages in a column followed by the same letter are not significantly different (P > 0.05, Chi-squared test).

Potential Antimicrobial Bioassays

Long-chain unsaturated alcohols have demonstrated antimicrobial properties, primarily through the disruption of cell membrane integrity. While untested, this compound could be evaluated for such activity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol:

-

Microorganism Preparation: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in appropriate broth to the mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using culture broth.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of this compound in which no visible turbidity (growth) is observed. Include positive (microorganism only) and negative (broth only) controls.

Conclusion

While direct bioassay data for this compound is scarce, its structural relationship to the known pheromone (Z)-10-nonadecenal provides a strong rationale for its investigation within the context of insect chemical ecology. The experimental protocols for electroantennography and wind tunnel assays detailed in this guide provide a robust framework for assessing its potential as a pheromone component or modulator. Furthermore, the established antimicrobial properties of similar long-chain alcohols suggest a secondary avenue of investigation using standard microbiological assays. The systematic application of these bioassays will be crucial in fully elucidating the biological activity profile of this compound.

Technical Guide: 10(Z)-Nonadecenol and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Data of Related Compounds

The following tables summarize the key chemical and physical properties of 10(Z)-Nonadecenoic acid and its derivatives. This data is crucial for understanding the chemical behavior of these molecules and for planning their synthesis and purification.

Table 1: Chemical Identifiers and Properties of 10(Z)-Nonadecenoic Acid and Related Compounds

| Property | 10(Z)-Nonadecenoic Acid | 10(Z)-Nonadecenoic Acid Methyl Ester | 10(Z)-Nonadecenal |

| CAS Number | 73033-09-7[1][2][3] | 19788-74-0[4][5] | Not available |

| Molecular Formula | C₁₉H₃₆O₂[1][2] | C₂₀H₃₈O₂[4][5] | C₁₉H₃₆O[6] |

| Molecular Weight | 296.49 g/mol [2][3] | 310.51 g/mol [7] | 280.5 g/mol [6] |

| IUPAC Name | (10Z)-Nonadec-10-enoic acid | Methyl (10Z)-nonadec-10-enoate | (Z)-nonadec-10-enal[6] |

| Synonyms | cis-10-Nonadecenoic acid[1][2] | Methyl 10Z-Nonadecenoate[4][5] | (z)-10-nonadecenal[6] |

| InChI Key | BBOWBNGUEWHNQZ-KTKRTIGZSA-N[1] | HHJGGWUNSRWUFJ-KHPPLWFESA-N[4][5] | DXAFFKRBQLZTCN-KTKRTIGZSA-N[6] |

Table 2: Physical and Chemical Properties

| Property | 10(Z)-Nonadecenoic Acid | 10(Z)-Nonadecenoic Acid Methyl Ester | 10(Z)-Nonadecenal |

| Physical State | Liquid (≥99%)[3] | Liquid[4] | No data |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[1] | Soluble in Chloroform[4] | No data |

| Purity | >99%[2] | >98%[5] | No data |

| Storage | No data | Freezer[5] | No data |

Experimental Protocols

The synthesis of 10(Z)-Nonadecenol can be logically achieved through the reduction of its corresponding carboxylic acid, 10(Z)-Nonadecenoic acid, or its methyl ester. A common and effective method for this transformation is the use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Proposed Synthesis of this compound from 10(Z)-Nonadecenoic Acid

This protocol is a generalized procedure based on the known reactivity of LiAlH₄ with carboxylic acids. Researchers should adapt and optimize the conditions for their specific setup and scale.

Materials:

-

10(Z)-Nonadecenoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

10% Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.

-

Reagent Preparation: A suspension of LiAlH₄ (a slight molar excess, typically 1.1-1.5 equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask and cooled to 0°C using an ice bath.

-

Addition of Carboxylic Acid: 10(Z)-Nonadecenoic acid is dissolved in the same anhydrous solvent and added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice-salt bath and slowly adding water dropwise, followed by 15% sodium hydroxide (B78521) solution, and then more water. This is a hazardous step due to the evolution of hydrogen gas and should be performed with extreme caution in a well-ventilated fume hood.

-

Workup: The resulting precipitate (aluminum salts) is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, brine, and then dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Biological Context and Signaling Pathways

Long-chain unsaturated alcohols, such as this compound, are structurally similar to many insect pheromones. The biosynthesis of these pheromones often involves the modification of fatty acids. A common terminal step in these pathways is the reduction of a fatty acyl-CoA to a fatty alcohol.

Pheromone Biosynthesis Pathway

The following diagram illustrates a generalized pathway for the biosynthesis of a fatty alcohol pheromone from a fatty acid precursor. This pathway is regulated by various enzymes, including desaturases, chain-shortening enzymes, and reductases.

Caption: Generalized biosynthetic pathway of a fatty alcohol pheromone.

Experimental Workflow for Synthesis and Purification

The overall workflow for the chemical synthesis and subsequent purification of this compound from its carboxylic acid precursor is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of this compound through the lens of its closely related chemical analogs. The provided data and protocols are intended to facilitate further research into this and other long-chain unsaturated alcohols. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be carried out by qualified personnel in a suitable laboratory setting.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Literature review on unsaturated long-chain alcohols in chemical ecology.

An In-depth Technical Guide to Unsaturated Long-Chain Alcohols in Chemical Ecology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated long-chain alcohols are a pivotal class of semiochemicals that mediate a vast array of interactions within ecological communities. These aliphatic compounds, typically featuring carbon backbones of 10 to 18 carbons with one or more double bonds, function as highly specific signals in insect communication, plant defense, and multitrophic interactions.[1][2] Their structural diversity, arising from variations in chain length, the position and geometry of double bonds, and the terminal functional group, allows for an incredible degree of signal specificity.[1] In insects, they are the most common type of sex pheromone, crucial for mate location and reproductive isolation.[3] In plants, they can act as components of herbivore-induced plant volatile (HIPV) bouquets that attract natural enemies of the attacking herbivores, forming a key part of indirect plant defense strategies.[4] This guide provides a comprehensive review of the roles, biosynthesis, and analysis of unsaturated long-chain alcohols in chemical ecology, offering detailed experimental protocols and summarizing key quantitative data for researchers in the field.

Roles in Chemical Ecology

Insect Sex Pheromones

The most well-documented role of unsaturated long-chain alcohols is as sex pheromones, particularly in the order Lepidoptera (moths and butterflies).[1][2] These volatile molecules are typically released by females to attract conspecific males for mating, often over long distances.[1] The specificity of the signal is paramount and is maintained by precise blends of different compounds in specific ratios.[2] The first insect pheromone ever identified was bombykol, (10E, 12Z)-hexadeca-10,12-dien-1-ol, from the silkmoth Bombyx mori.[5] Since then, hundreds of similar compounds have been identified across numerous insect species.[2]

Table 1: Representative Unsaturated Long-Chain Alcohol Insect Pheromones

| Compound Name | Chemical Formula | Insect Species | Function | Citations |

|---|---|---|---|---|

| Bombykol | (10E, 12Z)-10,12-Hexadecadien-1-ol | Bombyx mori (Silkmoth) | Female sex pheromone | [5] |

| (Z)-11-Hexadecenol | (Z)-11-C16:OH | Chloridea virescens (Tobacco budworm) | Pheromone precursor | [3][6] |

| (Z)-9-Tetradecenol | (Z)-9-C14:OH | Chloridea virescens (Tobacco budworm) | Pheromone precursor | [3] |

| (Z)-11-Tetradecenol | (Z)-11-C14:OH | Ostrinia nubilalis (European corn borer) | Female sex pheromone | [7] |

| (Z,E)-9,12-Tetradecadien-1-ol | (Z,E)-9,12-C14:OH | Ephestia cautella (Almond moth) | Female sex pheromone |

| (Z)-7-Dodecenol | (Z)-7-C12:OH | Trichoplusia ni (Cabbage looper) | Female sex pheromone |[7] |

Plant-Insect Interactions

Unsaturated alcohols are also integral to plant defense signaling. When damaged by herbivores, plants release a blend of volatile organic compounds, including C6 "Green Leaf Volatiles" (GLVs) like (Z)-3-hexenol.[4] These compounds can act as repellents to further herbivory and, more significantly, as signals to attract predators and parasitoids of the herbivores.[4] This "cry for help" is a classic example of a tritrophic interaction. For instance, the release of (Z)-3-hexenol by tobacco plants under attack by Manduca sexta larvae attracts predatory insects, thereby reducing herbivore pressure.[4] While many well-studied examples are shorter-chain C6 alcohols, the underlying biosynthetic pathways and ecological principles are relevant to their longer-chain counterparts.

Biosynthesis of Unsaturated Long-Chain Alcohols

The biosynthesis of these fatty acid-derived pheromones is a multi-step enzymatic process that begins with acetyl-CoA and primarily occurs in specialized pheromone glands.[3][5] The pathway involves three key classes of enzymes:

-

Fatty Acid Synthase (FAS): Catalyzes the de novo synthesis of saturated fatty acids, typically palmitate (C16) or stearate (B1226849) (C18), from acetyl-CoA and malonyl-CoA precursors.[8]

-

Fatty Acyl-CoA Desaturases (FADs): Introduce double bonds at specific positions in the fatty acyl-CoA chain. The type of desaturase (e.g., Δ11, Δ9) is critical for determining the final structure of the pheromone.

-

Fatty Acyl-CoA Reductases (FARs): Reduce the fatty acyl-CoA precursor to the corresponding primary alcohol.[5][7] This is often the final and committing step in the synthesis of alcohol pheromones.

The resulting alcohol can be the final pheromone component or can be further modified, for example, by oxidation to an aldehyde or acetylation to an acetate (B1210297) ester.[3][9]

Caption: General biosynthetic pathway for unsaturated long-chain alcohol pheromones.

Biotechnological Production

The high specificity and low environmental impact of pheromones make them ideal for pest management.[1] However, chemical synthesis can be expensive and unsustainable.[5] A promising alternative is the biotechnological production of these compounds using engineered microorganisms. The oleaginous yeast Yarrowia lipolytica and the model yeast Saccharomyces cerevisiae have been successfully engineered to produce insect pheromones by introducing the necessary desaturase and reductase genes from insects.[5][7][9]

Table 2: Biotechnological Production of Unsaturated Long-Chain Alcohols in Engineered Yeast

| Host Organism | Target Compound | Titer (mg/L) | Key Enzymes Expressed | Citations |

|---|---|---|---|---|

| Y. lipolytica | Saturated C18-C24 alcohols | 166.6 | BlucFAR1 (from Bombus lucorum) | [9] |

| Y. lipolytica | C16:0-OH and C16:1-OH | 14.6 | BlapFAR4 (from Bombus lapidarius) | [9] |

| S. cerevisiae | (Z)-11-Hexadecen-1-ol (Z11-16:OH) | 0.195 | FAD and FAR (from Agrotis segetum) | [7] |

| Y. lipolytica | (Z)-11-Tetradecen-1-ol (Z11-14:OH) | 188.1 | AtrΔ11 FAD, HarFAR |[9] |

Experimental Methodologies

Studying the chemical ecology of unsaturated long-chain alcohols requires a multi-step approach combining chemical analysis with biological assays to confirm function.

Caption: A typical experimental workflow for pheromone identification and validation.

Protocol 1: Pheromone Extraction and Analysis

Objective: To extract, identify, and quantify unsaturated long-chain alcohols from an insect pheromone gland.

Methodology:

-

Extraction:

-

Excise the pheromone gland from a female insect during its active calling period (photophase).

-

Immediately rinse the gland in a small volume (e.g., 50 µL) of a high-purity non-polar solvent like hexane (B92381) for 5-10 minutes. This solvent rinse samples components on the gland surface and outer cuticle.[6]

-

Add an internal standard (e.g., C13:0 or a similar compound not present in the sample) for quantification.[5]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject 1-2 µL of the hexane extract into a GC-MS system.

-

The GC separates the compounds based on their volatility and interaction with the column's stationary phase. The mass spectrometer fragments the eluted compounds, providing a mass spectrum ("fingerprint") for identification.

-

Typical GC Parameters:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).[10]

-

Carrier Gas: Helium or Hydrogen.[5]

-

Injector Temperature: 230-250°C.[5]

-

Oven Program: Start at a low temperature (e.g., 150°C), then ramp at a controlled rate (e.g., 5-6°C/min) to a final temperature of 240-320°C.[5][10]

-

-

Identification: Compare the retention times and mass spectra of unknown peaks to those of authentic synthetic standards.

-

Protocol 2: Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect antenna to a specific compound.

Methodology:

-

Antenna Preparation:

-

Excise an antenna from a live insect (typically a male for sex pheromone studies).

-

Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip, and the reference electrode is inserted into the base.

-

-

Stimulus Delivery:

-

A defined amount of the test compound (dissolved in a solvent and applied to filter paper) is placed inside a Pasteur pipette.

-

A puff of purified, humidified air is passed through the pipette, delivering the odorant stimulus over the antenna.

-

-

Signal Recording:

-

The voltage difference between the two electrodes is amplified and recorded. A negative voltage deflection indicates a depolarization of the olfactory receptor neurons, signifying a response.

-

The amplitude of this deflection is proportional to the strength of the stimulus.[4]

-

Protocol 3: Single Sensillum Recording (SSR)

Objective: To measure the action potentials from a single olfactory sensillum, providing high-resolution data on the responses of individual olfactory receptor neurons (ORNs).

Methodology:

-

Preparation:

-

The insect is immobilized in a holder, and the antenna is stabilized.

-

A sharp, saline-filled glass capillary electrode (recording electrode) is inserted through the cuticle at the base of a single target sensillum. A reference electrode is placed elsewhere on the insect (e.g., in the eye).[11]

-

-

Stimulus and Recording:

-

Odorant stimuli are delivered as in the EAG protocol.

-

The recording electrode detects the extracellular action potentials (spikes) from the ORNs housed within that sensillum.[11]

-

The number of spikes per second is counted. An increase in spike frequency following stimulation indicates a response.[11] This technique allows researchers to determine the specificity of individual neurons to different pheromone components.

-

Conclusion

Unsaturated long-chain alcohols are a cornerstone of chemical communication in diverse ecosystems. Their roles as specific, potent insect sex pheromones and as mediators of plant-herbivore-predator interactions highlight their ecological significance. Advances in analytical chemistry and molecular biology have not only allowed for the detailed characterization of these molecules but have also opened the door to their sustainable biotechnological production for applications in agriculture and pest management. The detailed protocols and integrated data presented in this guide offer a robust framework for researchers aiming to explore this fascinating and vital area of chemical ecology.

References

- 1. EP3979800A1 - Non-natural insect pheromone blend compositions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production and Distribution of Aldehyde and Alcohol Sex Pheromone Components in the Pheromone Gland of Females of the Moth Chloridea virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alcohol potentiates a pheromone signal in flies | eLife [elifesciences.org]

Methodological & Application

Synthesis of High-Purity 10(Z)-Nonadecenol for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

10(Z)-Nonadecenol is a long-chain unsaturated fatty alcohol. Molecules of this class are of significant interest in various research fields due to their diverse biological activities. Long-chain unsaturated alcohols and their derivatives are known to function as insect pheromones, playing a crucial role in chemical communication and mating behavior.[1][2][3] Additionally, structurally related lipids have been shown to possess anti-inflammatory and other signaling properties.[4][5][6][7] The synthesis of high-purity this compound is therefore essential for the accurate investigation of its biological function and potential therapeutic applications.

This document provides detailed protocols for the synthesis of high-purity this compound via two common and effective methods: the Wittig reaction and Z-selective cross-metathesis. It also includes protocols for the purification of the final product and an overview of a relevant biological signaling pathway.

Synthetic Approaches

The key challenge in the synthesis of this compound is the stereoselective formation of the Z-configured double bond. Both the Wittig reaction and modern cross-metathesis reactions offer effective solutions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[8] To favor the formation of the Z-isomer, a non-stabilized ylide is typically employed.[8][9]

Experimental Protocol: Wittig Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of Z-alkenols.

Step 1: Preparation of the Phosphonium (B103445) Salt

-

To a solution of triphenylphosphine (B44618) (1.1 eq) in anhydrous toluene, add 1-bromononane (B48978) (1.0 eq).

-

Reflux the mixture for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield nonyltriphenylphosphonium bromide.

Step 2: Ylide Formation and Reaction with Aldehyde

-

Suspend the nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to -78 °C in a dry ice/acetone (B3395972) bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of 10-hydroxydecanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Z-Selective Cross-Metathesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. Specific molybdenum or ruthenium-based catalysts can achieve high Z-selectivity in cross-metathesis reactions.[1][10][11]

Experimental Protocol: Z-Selective Cross-Metathesis Synthesis of this compound

This protocol is based on general methods for Z-selective cross-metathesis.

Step 1: Reaction Setup

-

In a glovebox, dissolve 1-undecene (B165158) (1.5 eq) and 9-decen-1-ol (B78377) (1.0 eq) in anhydrous, degassed dichloromethane (B109758).

-

Add a Z-selective metathesis catalyst (e.g., a Schrock-type molybdenum catalyst or a Hoveyda-Grubbs type ruthenium catalyst known for Z-selectivity, typically 1-5 mol%).

-

Seal the reaction vessel and remove it from the glovebox.

Step 2: Reaction and Monitoring

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

The reaction is typically complete within 2-12 hours.

Step 3: Work-up and Purification

-

Upon completion, open the reaction to the air and add a small amount of ethyl vinyl ether to quench the catalyst.

-

Stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Purification of this compound

High purity is critical for the use of this compound in research. The following purification methods are recommended.

Flash Column Chromatography

-

Column Packing : Use a glass column packed with silica gel (230-400 mesh) as the stationary phase. The column should be packed using a slurry of silica gel in the chosen eluent.

-

Eluent Selection : A non-polar solvent system is typically used. A gradient of ethyl acetate (B1210297) in hexanes (e.g., 0% to 20% ethyl acetate) is often effective. The optimal eluent composition should be determined by TLC analysis.

-

Loading and Elution : Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield high-purity this compound.

Recrystallization

For further purification, particularly for removing minor impurities, recrystallization can be effective.

-

Solvent Selection : Choose a solvent or solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. Mixtures of hexane (B92381) and ethyl acetate or acetone and water can be effective.

-

Procedure : Dissolve the compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Isolation : Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Data Presentation

| Parameter | Wittig Reaction | Z-Selective Cross-Metathesis |

| Starting Materials | Nonyltriphenylphosphonium bromide, 10-hydroxydecanal | 1-Undecene, 9-decen-1-ol |

| Key Reagents | n-Butyllithium | Z-selective Mo or Ru catalyst |

| Typical Yield | 60-80% | 70-90% |

| Z:E Selectivity | >95:5 | >95:5 |

| Purity after Chromatography | >98% | >98% |

Visualizations

Synthetic Workflow: Wittig Reaction

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Synthetic Workflow: Z-Selective Cross-Metathesis

Caption: Workflow for the synthesis of this compound via Z-selective cross-metathesis.

Biological Context: Insect Pheromone Signaling Pathway

Long-chain unsaturated alcohols, such as this compound, often function as insect sex pheromones.[3] The detection of these volatile molecules by insects initiates a specific signaling cascade in their olfactory system, leading to a behavioral response.[12][13][14]

The binding of a pheromone molecule to a Pheromone Binding Protein (PBP) in the sensillar lymph facilitates its transport to the Pheromone Receptor (PR) on the surface of an Olfactory Receptor Neuron (ORN). This interaction activates the receptor, which can trigger the opening of ion channels, either directly (ionotropic) or through a G-protein coupled signaling cascade (metabotropic). The resulting depolarization of the neuron generates an action potential that is transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response such as flight towards the pheromone source.[13][14]

Insect Pheromone Signaling Diagram

Caption: A simplified model of an insect pheromone signaling pathway.

References

- 1. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. idus.us.es [idus.us.es]

- 6. Long-chain fatty alcohols from evening primrose oil inhibit the inflammatory response in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 14. The neural basis for insect pheromonal communication - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Field Trapping Experiments Using 10(Z)-Nonadecenol as a Lure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trapping experiments using 10(Z)-Nonadecenol as a chemical lure. The protocols outlined below are based on established methodologies for insect pheromone trapping and can be adapted for monitoring and research purposes. While specific field data for this compound is limited in publicly available literature, the following protocols and data tables are based on studies of structurally related compounds used for trapping moth species, such as the peach fruit moth, Carposina sasakii. Researchers should optimize these protocols for their specific target insect and environmental conditions.

Data Presentation

Effective monitoring and research rely on the systematic collection and clear presentation of data. The following tables provide templates for organizing quantitative data from field trapping experiments.

Table 1: Trap Capture Data for this compound Lures

| Lure Dosage (mg) | Trap Type | Mean No. of Captured Males/Trap/Week (± SE) |

| 0.1 | Delta | Data to be collected |

| 0.5 | Delta | Data to be collected |

| 1.0 | Delta | Data to be collected |

| Control (no lure) | Delta | Data to be collected |

| 0.1 | Wing | Data to be collected |

| 0.5 | Wing | Data to be collected |

| 1.0 | Wing | Data to be collected |

| Control (no lure) | Wing | Data to be collected |

Table 2: Efficacy of this compound in Different Trap Designs

| Trap Design | Lure Dosage (mg) | Mean No. of Captured Males/Trap/Week (± SE) |

| Delta Trap | 1.0 | Data to be collected |

| Wing Trap | 1.0 | Data to be collected |

| Bucket Trap | 1.0 | Data to be collected |

| Control (no lure) | N/A | Data to be collected |

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible and reliable experimental outcomes.

Protocol 1: Preparation of this compound Lures

Materials:

-

This compound (high purity)

-

Hexane (or other suitable solvent)

-

Rubber septa or other dispensing substrate

-

Micropipettes

-

Vials

-

Vortex mixer

-

Fume hood

Procedure:

-

Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired final lure dosages. For example, to prepare a 10 mg/mL stock solution, dissolve 100 mg of this compound in 10 mL of hexane.

-

Lure Loading: Using a micropipette, carefully apply the desired amount of the stock solution onto the rubber septum. For a 1 mg lure, apply 100 µL of the 10 mg/mL stock solution.

-

Solvent Evaporation: Allow the solvent to evaporate completely from the septa in the fume hood for at least one hour.

-

Storage: Store the prepared lures in airtight containers in a freezer until they are deployed in the field to maintain their potency.[1][2]

Protocol 2: Field Trapping and Monitoring

Materials:

-

Pheromone traps (e.g., Delta, Wing, or Bucket traps)[3]

-

Prepared this compound lures

-

Stakes or hangers for trap deployment

-

Gloves

-

Data collection sheets or electronic device

-

GPS device for recording trap locations

Procedure:

-

Trap Placement:

-

Select an appropriate experimental site, such as an orchard or field where the target insect is prevalent.[1]

-

Hang traps on stakes or tree branches at a height of approximately 1.5 to 2 meters, or as determined by the flight behavior of the target species.[1]

-

Ensure traps are placed at least 20-30 meters apart to avoid interference between them.[1] For monitoring different species, the distance between traps should be at least 50 meters.[2]

-

Use a GPS device to record the coordinates of each trap for accurate data collection and relocation.

-

-

Lure Deployment:

-

Data Collection:

-

Lure Replacement:

Visualizations

Diagrams are provided to illustrate key processes in pheromone-based field trapping experiments.

Caption: Experimental workflow for field trapping using this compound lures.

Caption: Hypothetical signaling pathway for insect pheromone reception.

References

Application Note: Quantitative Analysis of 10(Z)-Nonadecenol in Insect Gland Extracts

Introduction